molecular formula C19H19ClN2O3 B2683992 5-chloro-2-methoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide CAS No. 941872-96-4

5-chloro-2-methoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide

Cat. No.: B2683992
CAS No.: 941872-96-4
M. Wt: 358.82
InChI Key: HPJKPKJKDMFQRI-UHFFFAOYSA-N
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Description

5-chloro-2-methoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide is a chemical compound that has garnered significant interest in scientific research due to its potential therapeutic and industrial applications. This compound is characterized by its unique molecular structure, which includes a chloro and methoxy group attached to a benzamide core, along with a piperidinyl phenyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide typically involves multiple steps. One common method includes the reaction of 5-chloro-2-methoxybenzoic acid with appropriate amines under controlled conditions. The reaction is often facilitated by coupling agents such as ethylchloroformate and triethylamine in solvents like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-methoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol or potassium cyanide in aqueous ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of the chloro group with other functional groups.

Scientific Research Applications

5-chloro-2-methoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-chloro-2-methoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: Known for its use as an intermediate in the synthesis of glyburide.

    N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)benzamide:

Uniqueness

5-chloro-2-methoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide stands out due to its unique combination of functional groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-chloro-2-methoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O3/c1-25-17-9-8-13(20)11-16(17)19(24)21-14-5-4-6-15(12-14)22-10-3-2-7-18(22)23/h4-6,8-9,11-12H,2-3,7,10H2,1H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPJKPKJKDMFQRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC(=CC=C2)N3CCCCC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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